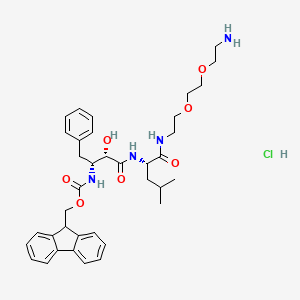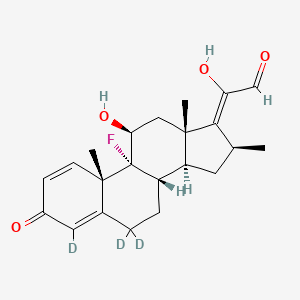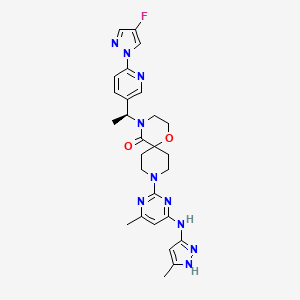
Ret-IN-4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ret-IN-4 is a potent, selective, and orally active inhibitor of the rearranged during transfection (RET) kinase. It exhibits high efficacy against various RET mutations, including RET (WT), RET (V804M), and RET (M918T), with IC50 values of 1.29 nM, 1.97 nM, and 0.99 nM, respectively . This compound also shows better kinase selectivity against JAK2 and FLT3, making it a promising candidate for anticancer therapies .
準備方法
The synthesis of Ret-IN-4 involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through various chemical reactions such as nucleophilic substitution, cyclization, and coupling reactions. The reaction conditions often involve the use of specific reagents and catalysts to achieve high yields and purity . Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality and consistency of the compound .
化学反応の分析
Ret-IN-4 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the modification of this compound.
Coupling Reactions: These reactions are used to form key intermediates during the synthesis of this compound.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, nucleophiles, electrophiles, and various catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
科学的研究の応用
Ret-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study RET kinase activity and inhibition.
Biology: Employed in cellular assays to investigate the role of RET in various biological processes.
作用機序
Ret-IN-4 exerts its effects by selectively inhibiting the activity of the RET kinase. It binds to the ATP-binding site of the kinase, preventing the phosphorylation and activation of downstream signaling pathways. This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells harboring RET mutations . The molecular targets and pathways involved include the RET kinase itself and its downstream effectors, such as the MAPK and PI3K/AKT pathways .
類似化合物との比較
Ret-IN-4 is unique in its high selectivity and potency against RET kinase compared to other similar compounds. Some similar compounds include:
BLU-667: Another RET inhibitor with high potency but different selectivity profile.
LOXO-292: A RET inhibitor with a broader spectrum of activity against various RET mutations.
Cabozantinib: A multi-kinase inhibitor that targets RET among other kinases but with lower selectivity.
This compound stands out due to its superior selectivity and reduced off-target effects, making it a promising candidate for targeted cancer therapy .
特性
分子式 |
C27H31FN10O2 |
|---|---|
分子量 |
546.6 g/mol |
IUPAC名 |
4-[(1S)-1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethyl]-9-[4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]-1-oxa-4,9-diazaspiro[5.5]undecan-5-one |
InChI |
InChI=1S/C27H31FN10O2/c1-17-12-22(32-23-13-18(2)34-35-23)33-26(31-17)36-8-6-27(7-9-36)25(39)37(10-11-40-27)19(3)20-4-5-24(29-14-20)38-16-21(28)15-30-38/h4-5,12-16,19H,6-11H2,1-3H3,(H2,31,32,33,34,35)/t19-/m0/s1 |
InChIキー |
DIMALNWQSQDLJJ-IBGZPJMESA-N |
異性体SMILES |
CC1=CC(=NN1)NC2=NC(=NC(=C2)C)N3CCC4(CC3)C(=O)N(CCO4)[C@@H](C)C5=CN=C(C=C5)N6C=C(C=N6)F |
正規SMILES |
CC1=CC(=NN1)NC2=NC(=NC(=C2)C)N3CCC4(CC3)C(=O)N(CCO4)C(C)C5=CN=C(C=C5)N6C=C(C=N6)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


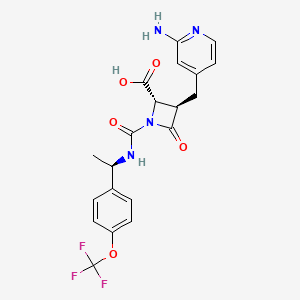

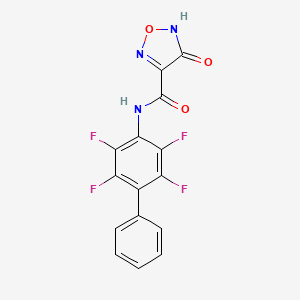
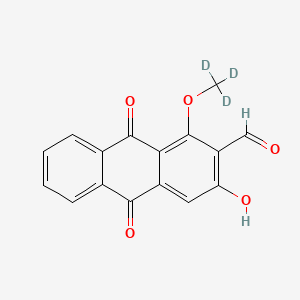
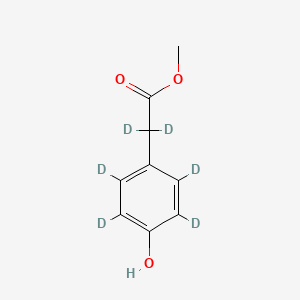
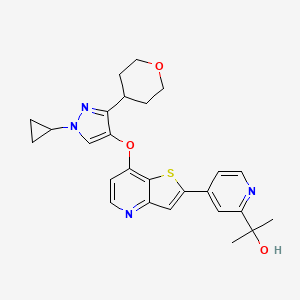
![7-{[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]oxy}-6-methoxychromen-2-one](/img/structure/B12424909.png)
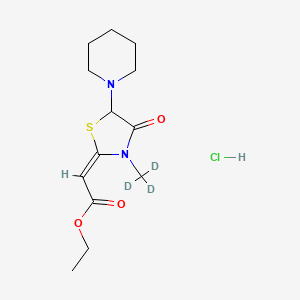
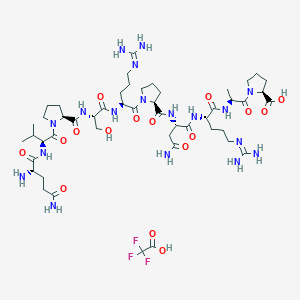
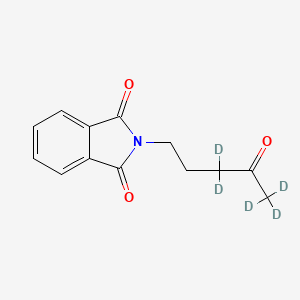
![2-N-propan-2-yl-4-N-[2-(trifluoromethyl)pyridin-4-yl]-6-[6-(trifluoromethyl)pyridin-2-yl]-1,3,5-triazine-2,4-diamine](/img/structure/B12424925.png)

